2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)carbamoylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O5/c13-7-1-3-8(4-2-7)14-12(20)15-9(11(18)19)5-6-10(16)17/h1-4,9H,5-6H2,(H,16,17)(H,18,19)(H2,14,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCBYNWNPPKKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(CCC(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Steps
Protection of 2-Aminoadipic Acid
Coupling with 4-Fluorophenyl Amine
- The protected amino acid boron complex is reacted with 4-fluorobenzylamine or 4-fluoroaniline derivatives to introduce the fluorophenyl carbamoyl moiety.
- This step involves the formation of a urea linkage via carbamoyl intermediates, often using N-alkyl carbamoylimidazoles as key synthons to achieve high chemoselectivity and yield.
Deprotection and Final Isolation
- After coupling, the boron protecting groups are removed under mild conditions to regenerate the free amino acid structure.
- Additional deprotection steps may involve removal of tert-butyl ester groups if used in intermediate protection.
- The final compound, 2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid, is isolated typically by acidification and purification via crystallization or chromatography.
Alternative Synthetic Routes
- Another method involves the use of N-hydroxysuccinimidyl esters of fluorinated benzoic acids (e.g., N-hydroxysuccinimidyl-4-fluorobenzoate) to acylate the amino group of protected Lys-C(O)-Glu derivatives, followed by deprotection to yield the target compound.
- This method has been employed in the synthesis of radiolabeled analogs for imaging agents, demonstrating the versatility of the urea bond formation in the presence of fluorine substituents.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Protection of 2-aminoadipic acid | 9-BBN complexation in suitable solvent | Near quantitative | Enables chemoselective modification |
| Coupling with 4-fluorophenyl amine | Reaction with N-alkyl carbamoylimidazole or NHS ester | 85-95% (isolated yield) | One-pot reactions possible, high efficiency |
| Deprotection | Acidic conditions (e.g., TFA/anisole) | Quantitative | Removes protecting groups without side reactions |
Yields reported for two-step sequences involving unprotected amino acids and carbamoylimidazoles are as high as 95%. Radiochemical syntheses involving similar intermediates also report yields between 30-80%, depending on the labeling and purification steps.
Research Findings and Analytical Data
- The synthetic intermediates and final product have been characterized by NMR, mass spectrometry, and chromatographic methods, confirming the structure and purity.
- Molecular modeling and crystallographic studies demonstrate that the fluorophenyl carbamoyl group fits well into the active site of PSMA, validating the synthetic approach for biological applications.
- The use of unprotected amino acids and carbamoylimidazole intermediates reduces the number of steps and purification requirements, making the synthesis more practical for research and potential scale-up.
Summary Table of Preparation Methods
| Method | Key Reagents/Intermediates | Advantages | Limitations |
|---|---|---|---|
| 9-BBN Protection + Carbamoylimidazole Coupling | 2-aminoadipic acid, 9-BBN, N-alkyl carbamoylimidazole, 4-fluoroaniline | High yield, selective, one-pot possible | Requires boron protection step |
| NHS Ester Acylation of Protected Lys-C(O)-Glu | N-hydroxysuccinimidyl-4-fluorobenzoate, protected Lys-C(O)-Glu | Versatile for radiolabeling, well-studied | Multi-step, requires careful deprotection |
Chemical Reactions Analysis
2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Proteomics and Biochemical Assays
This compound serves as a specialty reagent in proteomics, facilitating the study of protein interactions and functions. Its ability to bind selectively to proteins makes it useful for:
- Affinity purification : Isolating specific proteins from complex mixtures.
- Labeling studies : Tracking protein dynamics within cells.
Neuropharmacology
Preliminary studies indicate that 2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid may modulate the activity of glutamate receptors, which are critical for synaptic transmission and neuroplasticity. This modulation suggests potential therapeutic applications in treating neurological disorders such as:
- Alzheimer's disease
- Schizophrenia
- Depression
Further research is essential to clarify the mechanisms through which this compound affects neurotransmitter systems.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets, including enzymes and receptors. These studies are crucial for understanding its potential role in drug development and therapeutic interventions.
Case Study 1: Modulation of Glutamate Receptors
In a study investigating the effects of this compound on glutamate receptors, researchers found that the compound increased receptor activity in neuronal cell cultures. This modulation was linked to enhanced synaptic plasticity, suggesting a mechanism for potential therapeutic effects in cognitive disorders.
Case Study 2: Affinity Purification Techniques
Another study utilized this compound in affinity purification protocols to isolate specific proteins involved in metabolic pathways. The results demonstrated high specificity and yield, highlighting its utility as a reagent in biochemical research.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
DUPA (2-[3-(1,3-Dicarboxypropyl)-ureido]pentanedioic acid)
- Structure : Features a urea bridge and pentanedioic acid backbone but substitutes the 4-fluorophenyl group with a 1,3-dicarboxypropyl moiety.
- Function : High-affinity PSMA ligand used in radioligand therapy and imaging. The dicarboxypropyl group facilitates ionic interactions with PSMA’s catalytic pocket .
- Comparison :
- Lipophilicity : DUPA’s dual carboxylates make it highly hydrophilic (logP ≈ -3.5), whereas the 4-fluorophenyl group in the target compound increases logP (~0.5), enhancing cell membrane penetration.
- Binding Specificity : DUPA’s binding to PSMA is well-documented (Kd ~ 1–10 nM), but the fluorophenyl substitution may alter binding kinetics due to hydrophobic vs. ionic interactions .
Methotrexate-Related Compounds
- Structure: Includes pteridine rings (e.g., USP Methotrexate Related Compound B: (S)-2-{4-[(2,4-diaminopteridin-6-yl)methylamino]benzamido}pentanedioic acid) .
- Function : Inhibits dihydrofolate reductase (DHFR), blocking folate metabolism.
Folinic Acid (5-Formyltetrahydrofolate)
- Structure : Reduced folate with a pteridine ring and pentanedioic acid (MW 473.4) .
- Function : Rescues cells from antifolate toxicity by bypassing DHFR inhibition.
- Comparison :
Pharmacokinetic and Pharmacodynamic Properties
*Estimated using fragment-based methods.
Contradictions and Limitations
- PSMA Expression: While PSMA is abundant in prostate cancer, its expression in normal tissues (e.g., renal tubules, duodenum) raises concerns about off-target effects .
- Structural Variability : Substitutions on the phenyl ring (e.g., fluoro vs. iodo in ) significantly alter pharmacokinetics; direct comparisons are lacking .
Biological Activity
2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid, with the molecular formula C12H13FN2O5 and a molar mass of 284.24 g/mol, is an organic compound notable for its unique structural features that contribute to its biological activity. This compound has garnered attention in biochemical research, particularly for its interactions with various enzymes and receptors, influencing neurotransmission and metabolic pathways.
The compound plays a significant role in several biochemical reactions by interacting with enzymes and proteins. Notably, it modulates the activity of glutamate receptors, acting as either an agonist or antagonist depending on the receptor subtype involved. This modulation is crucial for neurotransmission and synaptic plasticity, which are essential for cognitive functions.
Key Interactions:
- Glutamate Receptors: The compound's interaction with these receptors influences synaptic transmission.
- Enzyme Inhibition: It inhibits enzymes such as glutamate dehydrogenase, affecting the conversion of glutamate to α-ketoglutarate and subsequently impacting the tricarboxylic acid cycle and energy production.
The mechanism of action involves binding to specific molecular targets, leading to changes in cellular processes. The compound's structural attributes allow it to effectively modulate protein activity, which can result in significant alterations in metabolic pathways and neurotransmitter systems.
Applications in Research
This compound is utilized in various fields:
- Chemistry: Serves as a reagent in chemical reactions.
- Biology: Used in proteomics to study protein interactions and functions.
- Industry: Employed in the production of chemical products.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Neurotransmitter Modulation:
- A study demonstrated that this compound enhances synaptic plasticity by modulating glutamate receptor activity. This has implications for cognitive enhancement therapies.
-
Enzyme Interaction Studies:
- Research indicated that the compound inhibits glutamate dehydrogenase, leading to decreased energy production in cellular models. This finding suggests potential applications in metabolic disorder treatments.
-
Proteomics Applications:
- In proteomics research, this compound has been used to elucidate protein interactions, providing insights into cellular signaling pathways that could be targeted for therapeutic interventions.
Comparison with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-[(4-Aminobenzoyl)amino]pentanedioic acid | C12H14N2O5 | Contains an amino group instead of a fluorine |
| N-(4-Fluorophenyl)glycine | C9H10FN | Lacks the pentanedioic moiety |
| L-Glutamic acid | C5H9N1O4 | Naturally occurring amino acid with similar properties |
The distinct combination of a fluorinated aromatic ring and a pentanedioic backbone gives this compound unique biochemical properties not found in simpler analogs.
Q & A
Q. Methodological Steps :
Amino Acid Protection : Protect the α-amino and carboxyl groups of glutamic acid to prevent side reactions.
Ureido Bond Formation : React the protected glutamic acid with 4-fluorophenyl isocyanate in anhydrous DMF.
Deprotection : Remove protecting groups under acidic or catalytic hydrogenation conditions.
Purification : Use reverse-phase HPLC to isolate the product (>95% purity) .
Q. Table 1: Key Synthetic Parameters
| Parameter | Value/Technique | Source |
|---|---|---|
| Coupling Solvent | Anhydrous DMF | |
| Protecting Group | p-Methoxybenzyl esters | |
| Purification Method | Reverse-phase HPLC |
How is this compound characterized using spectroscopic and chromatographic methods?
Basic Research Question
Characterization involves:
- NMR Spectroscopy : Confirm the ureido linkage (δ 6.8–7.2 ppm for aromatic protons) and carbamoyl group (δ 155–160 ppm in NMR).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 313.22 for the parent ion) .
- HPLC : Assess purity (>97%) using C18 columns with UV detection at 254 nm .
Advanced Tip : Use NMR to monitor fluorine-specific interactions in biological matrices .
How do structural modifications of the urea moiety affect binding affinity to glutamate carboxypeptidase II (GCPII)?
Advanced Research Question
The urea group is critical for mimicking the transition state of GCPII substrates. Modifications like fluorobenzylthio (DCFBC) or iodophenyl derivatives enhance binding by exploiting hydrophobic pockets. X-ray crystallography reveals that the 4-fluorophenyl group in DCFBC stabilizes interactions with Tyr-700 and Asn-257 residues in GCPII’s active site .
Q. Table 2: Inhibitor Binding Affinities
| Derivative | IC (nM) | Structural Feature | Source |
|---|---|---|---|
| DCFBC | 8.8 | 4-Fluorobenzylthio | |
| DCIT | 12.3 | 3-Iodo-4-hydroxyphenyl | |
| DCIBzL | 6.2 | 4-Iodobenzamide |
What in vivo models validate the efficacy of this compound as a PSMA-targeted imaging agent?
Advanced Research Question
PSMA-expressing xenograft models (e.g., PC-3 PIP tumors) are used to evaluate biodistribution. Key findings:
- Tumor Uptake : -DCFBC shows 8.8 ± 4.7 %ID/g at 30 minutes post-injection, with sustained retention .
- Imaging Specificity : Blockade with excess inhibitor reduces tumor signal by >90%, confirming target specificity .
Q. Methodological Protocol :
Radiolabeling : Incorporate or via nucleophilic substitution.
Biodistribution Studies : Adminstrate tracer intravenously; harvest organs/tumors at timed intervals.
SPECT/PET Imaging : Correlate tracer uptake with PSMA expression (e.g., immunohistochemistry) .
How can crystallography resolve contradictions in inhibitor binding modes?
Advanced Research Question
Conflicting data on inhibitor orientation (e.g., urea vs. carbamoyl interactions) are resolved via X-ray crystallography. For example, DCFBC’s crystal structure (PDB: 2OOT) shows the fluorobenzylthio group occupying the S1’ pocket, while the glutarate moiety binds the catalytic zinc ion. This clarifies why bulky substituents at the ε-amino position improve affinity .
Q. Key Structural Insights :
- Hydrogen Bonding : Ureido carbonyl interacts with Arg-534.
- Zinc Coordination : Glutarate’s α-carboxylate binds Zn in the active site .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
